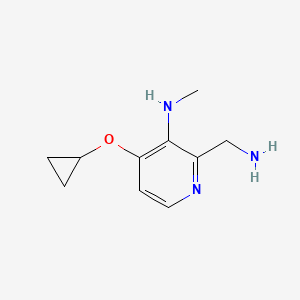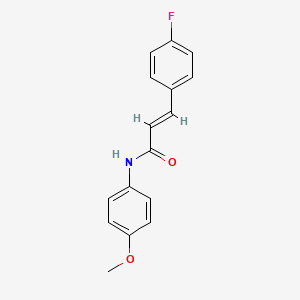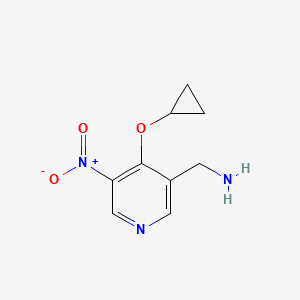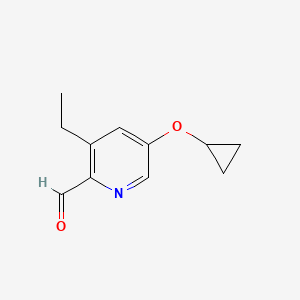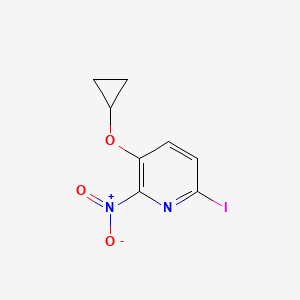![molecular formula C22H20N2 B14813533 N,N'-bis[(E)-(2-methylphenyl)methylidene]benzene-1,4-diamine](/img/structure/B14813533.png)
N,N'-bis[(E)-(2-methylphenyl)methylidene]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of two imine groups (C=N) formed by the condensation of 2-methylbenzaldehyde with 1,4-benzenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine typically involves the condensation reaction between 2-methylbenzaldehyde and 1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting catalytic properties and are studied for their potential use in various catalytic processes.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine is used as an intermediate in the synthesis of dyes, pigments, and polymers. Its ability to form stable complexes with metals also makes it useful in materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The imine groups can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions with nucleic acids, affecting their function.
Comparison with Similar Compounds
- N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine
- N,N’-bis(2-methylbenzylidene)-1,5-naphthalenediamine
- N,N’-bis(2-methylbenzylidene)-4,4’-biphenyldiamine
Comparison: N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine is unique due to its specific structural arrangement, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity.
Properties
Molecular Formula |
C22H20N2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[4-[(2-methylphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C22H20N2/c1-17-7-3-5-9-19(17)15-23-21-11-13-22(14-12-21)24-16-20-10-6-4-8-18(20)2/h3-16H,1-2H3 |
InChI Key |
ICSJVBFJTNZHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


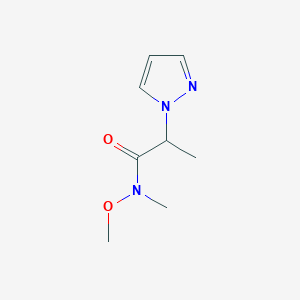
![2-methyl-4-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline](/img/structure/B14813464.png)
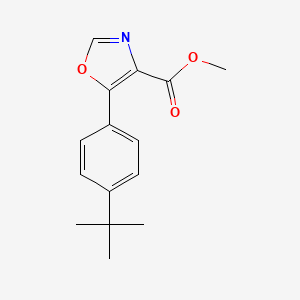
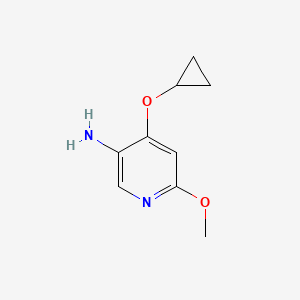
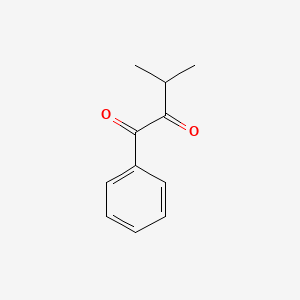
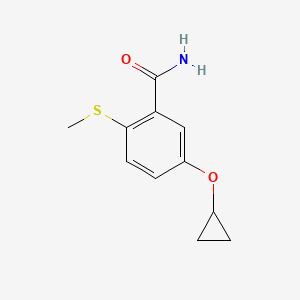
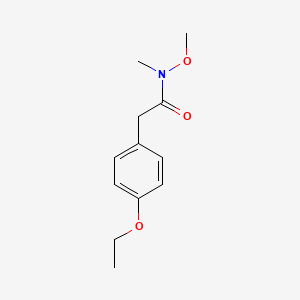
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14813507.png)
![[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B14813512.png)
